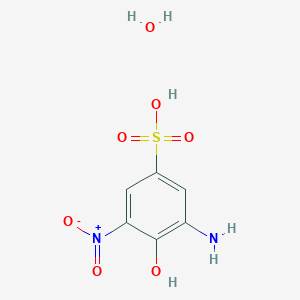

3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate

Description

Propriétés

IUPAC Name |

3-amino-4-hydroxy-5-nitrobenzenesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O6S.H2O/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11;/h1-2,9H,7H2,(H,12,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJASIPICABEOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420808 | |

| Record name | 3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-60-1 | |

| Record name | Benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nitration of 3-Amino-4-Hydroxybenzenesulfonic Acid

The most direct method involves the nitration of 3-amino-4-hydroxybenzenesulfonic acid using a nitrating agent. According to CN1850796A, this process employs concentrated sulfuric acid as a solvent and nitric acid as the nitrating agent. Key steps include:

-

Reagent Preparation : A mixture of 98% sulfuric acid (3.68 moles) and sodium nitrate (0.59 moles) is prepared.

-

Reaction Conditions : The nitration is conducted at 50–60°C for approximately 10 hours under vigorous stirring.

-

Workup : The product is isolated by adjusting the pH to 1–2, followed by filtration and recrystallization.

This method yields 92% of the target compound with a purity of 98% (via HPLC and diazonium titration).

Alternative Pathway via Intermediate Reduction

CN1844094A describes an indirect route starting with 3-acetamino-5-nitro-4-hydroxybenzenesulfonic acid , which undergoes reduction and acetylation. However, this method is less efficient for the target hydrate, as it involves additional steps to introduce and remove protective groups.

Reaction Mechanisms and Selectivity

Nitronium Ion Formation

The nitration mechanism begins with the generation of the nitronium ion () in the sulfuric acid medium:

Regioselectivity

The sulfonic acid group at position 1 directs nitration to the meta position (C5), while the amino (C3) and hydroxy (C4) groups further activate the ring. This synergy ensures selective nitration at C5.

Optimization of Reaction Parameters

Temperature Control

Maintaining the reaction at 50–60°C is critical. Higher temperatures risk side reactions, such as oxidation of the amino group, while lower temperatures slow nitration.

Reagent Ratios

A molar ratio of 1:1.2 (3-amino-4-hydroxybenzenesulfonic acid : sodium nitrate) maximizes yield without excess reagent waste.

Solvent System

Sulfuric acid serves dual roles as a solvent and dehydrating agent, enhancing nitronium ion stability.

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

HPLC analysis confirms the absence of unreacted starting material and intermediates, with a retention time of 4.2 minutes for the target compound.

Diazonium Titration

This method quantifies free amino groups, verifying a chemical content of 98% .

Comparative Data of Synthetic Methods

Industrial-Scale Considerations

Cost Efficiency

The nitration method is preferable for large-scale production due to fewer steps and lower reagent costs.

Environmental Impact

Sulfuric acid recovery systems are essential to minimize waste.

Applications and Derivatives

While the patents focus on synthesis, derivatives of this compound are pivotal in:

-

Dye Manufacturing : As a coupling agent for azo dyes.

-

Pharmaceuticals : Intermediate for sulfonamide antibiotics.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The amino and hydroxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated derivatives and other substituted products.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₆H₈N₂O₇S

- Molecular Weight : 252.197 g/mol

- IUPAC Name : 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid; hydrate

- CAS Number : 175278-60-1

Chemistry

3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate serves as an important intermediate in the synthesis of dyes and pigments. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, enhances its utility in organic synthesis and materials science.

Biology

In biological research, this compound is utilized in biochemical assays and as a staining agent. It aids in the visualization of cellular components during microscopy, contributing to advancements in cell biology and histology.

Medicine

The compound is being investigated for potential applications in drug development and as a diagnostic reagent. Its interactions with biological molecules may lead to the discovery of new therapeutic agents or diagnostic tools.

Industry

In industrial settings, this compound is employed in the production of specialty chemicals. It acts as a catalyst in various processes, enhancing efficiency and product yield.

Chemical Reactions Involved

The compound can participate in several key reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxy group can be oxidized to form quinones | Potassium permanganate, chromium trioxide |

| Reduction | Nitro group can be reduced to form amino derivatives | Hydrogen gas with palladium catalyst, sodium dithionite |

| Substitution | Amino and hydroxy groups can engage in electrophilic aromatic substitution | Bromine or chlorinating agents |

Case Study 1: Dye Synthesis

Research demonstrated that this compound was successfully used as an intermediate in synthesizing azo dyes, which are widely used in textile industries. The resulting dyes exhibited vibrant colors and improved fastness properties.

Case Study 2: Biochemical Assays

A study highlighted the use of this compound as a staining agent for detecting specific proteins in cell cultures. The compound's ability to bind selectively to target molecules facilitated enhanced imaging techniques in cellular biology.

Mécanisme D'action

The mechanism of action of 3-amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate involves its functional groups interacting with molecular targets. The amino and hydroxy groups can form hydrogen bonds and participate in nucleophilic reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and molecular targets, leading to its diverse applications .

Comparaison Avec Des Composés Similaires

Functional Group Analysis

The compound’s uniqueness lies in its combination of sulfonic acid, nitro, amino, and hydroxyl groups. Below is a comparison with analogous aromatic derivatives:

Structural and Reactivity Differences

- Sulfonic Acid vs. Carboxylic Acid: The sulfonic acid group in the target compound increases water solubility compared to carboxylic acid derivatives like 3-amino-4-hydroxybenzoic acid. However, naphthalene-based sulfonic acids (e.g., 4-amino-3-hydroxy-1-naphthalenesulfonic acid) exhibit lower solubility due to their larger aromatic systems .

- Nitro Group Impact: The nitro substituent in the target compound distinguishes it from non-nitrated analogs (e.g., 3-amino-4-hydroxybenzoic acid). Nitro groups are strong electron-withdrawing groups, enhancing acidity and directing further electrophilic substitutions to specific positions on the benzene ring .

- Thermal Stability: The target compound’s melting point (220°C) is comparable to 3-amino-4-hydroxybenzoic acid (208°C) but lower than 5-aminosalicylic acid (283°C), which decomposes at higher temperatures due to its carboxylate stability .

Activité Biologique

3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate, often referred to as "H-acid," is an important organic compound with diverse applications in the fields of dye chemistry and pharmaceuticals. This article explores its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₆N₂O₅S

- Molecular Weight : 206.19 g/mol

- Melting Point : 299-301°C (decomposes)

- Solubility : Soluble in water and alcohol

Antioxidant Properties

Research indicates that H-acid exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. The compound's ability to scavenge free radicals has been demonstrated through various assays:

| Assay Type | IC₅₀ Value (mg/mL) |

|---|---|

| DPPH | 0.1 |

| FRAP | 2.5 |

| ABTS | 0.09 |

These values suggest that H-acid has comparable efficacy to established antioxidants such as ascorbic acid and butylated hydroxytoluene (BHT) .

Antimicrobial Activity

H-acid has shown promising antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.1 to 0.8 mg/mL for specific strains like Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.1 |

| Escherichia coli | 0.2 |

| Bacillus subtilis | 0.3 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of H-acid have been evaluated in various cancer cell lines. In vitro studies indicate that H-acid exhibits significant antiproliferative activity, with IC₅₀ values reported around 5.2 µg/mL against certain cancer types .

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| MDA-MB-231 (breast cancer) | 70.87 |

| HeLa (cervical cancer) | 8.3 |

These findings suggest potential therapeutic applications in oncology, particularly for targeting aggressive cancer phenotypes.

Case Studies

-

Antioxidant Efficacy in Model Organisms :

A study involving the administration of H-acid to model organisms demonstrated a significant reduction in oxidative stress markers compared to control groups. This was assessed through the measurement of malondialdehyde (MDA) levels and superoxide dismutase (SOD) activity. -

Clinical Applications in Dermatology :

H-acid has been explored for its potential use in dermatological formulations due to its anti-inflammatory and antimicrobial properties. Clinical trials have shown improvements in conditions such as acne and psoriasis when formulated with H-acid.

Q & A

Q. What are the optimal synthetic routes for 3-amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

Sulfonation : Introduce the sulfonic acid group using concentrated sulfuric acid under controlled temperatures (50–70°C) to avoid over-sulfonation .

Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to selectively nitrate the aromatic ring. The nitro group’s position is influenced by directing effects of existing substituents (e.g., amino/hydroxy groups) .

Purification : Recrystallization from aqueous ethanol or methanol removes byproducts like regioisomers or unreacted intermediates. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Critical Variables : Temperature during nitration, stoichiometry of sulfonating agents, and pH during purification.

Q. How can researchers characterize the structural and functional groups of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Use D₂O or DMSO-d₆ as solvents. Key signals:

- Amino (-NH₂): δ 6.8–7.2 ppm (broad, exchange with D₂O).

- Nitro (-NO₂): Deshields adjacent protons (e.g., aromatic protons near -NO₂ appear downfield at δ 8.0–8.5 ppm) .

- FT-IR : Identify -SO₃H (1190–1250 cm⁻¹), -NO₂ (1520–1560 cm⁻¹), and -OH (3200–3400 cm⁻¹) stretching .

- Elemental Analysis : Confirm hydration stoichiometry (e.g., C:H:N:S ratios via CHNS analyzer) .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of sulfonic acid groups under high humidity; nitro group reduction in light.

- Storage Recommendations :

- Temperature: –20°C in desiccated, amber vials.

- Solubility: Store as a lyophilized powder to prevent hydration-driven decomposition .

- Stability Assays : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC to track degradation products .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution (e.g., predicting nitration sites based on electron density maps).

- Docking Studies : Simulate interactions with enzymes (e.g., peroxidases) to design bioactive derivatives. Example: Nitro group reduction to -NH₂ for covalent inhibitor design .

Validation : Compare computational predictions with experimental LC-MS/MS data on reaction products .

Q. What strategies resolve contradictions in analytical data (e.g., unexpected byproducts in synthesis)?

- Methodological Answer :

- Hypothesis Testing :

Byproduct Identification : Use HR-MS and 2D NMR (COSY, HSQC) to characterize impurities.

Kinetic Analysis : Vary reaction time/temperature to identify step-specific bottlenecks (e.g., incomplete sulfonation vs. premature nitration).

- Case Study : A 10% yield drop at >70°C during sulfonation correlates with sulfonic acid dimerization; reduce temperature to 60°C and increase H₂SO₄ stoichiometry .

Q. How can this compound be functionalized for applications in materials science (e.g., conductive polymers or metal-organic frameworks)?

- Methodological Answer :

- Coordination Chemistry : React with transition metals (e.g., Fe³⁺ or Cu²⁺) to form sulfonate-bridged complexes. Monitor via UV-Vis (charge-transfer bands at 400–500 nm) .

- Polymer Synthesis : Incorporate into polyaniline derivatives via oxidative polymerization (APS initiator in HCl). Characterize conductivity with four-probe measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.